3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one
Overview
Description
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as synthetic fragments in drug design due to their versatile chemical properties and biological activities .
Preparation Methods
One common synthetic route includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing advanced techniques such as multicomponent reactions and cycloaddition .
Chemical Reactions Analysis
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The difluoro groups enhance the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one can be compared with other piperidine derivatives such as:
3,3-Difluoropiperidine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-Hydroxymethylpiperidine: Lacks the difluoro groups, which affects its binding affinity and stability.
Piperidin-2-one: The absence of both difluoro and hydroxymethyl groups makes it less versatile in drug design.
The unique combination of difluoro and hydroxymethyl groups in this compound provides it with distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,3-difluoro-4-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)4(3-10)1-2-9-5(6)11/h4,10H,1-3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOHWDXZRVYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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